molecular formula C10H14O2 B14810365 Rel-(1R,3S,5S,7R)-4-hydroxyadamantan-2-one

Rel-(1R,3S,5S,7R)-4-hydroxyadamantan-2-one

Cat. No.: B14810365
M. Wt: 166.22 g/mol
InChI Key: MDHZLHGRJCMNLA-LOHXVAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-hydroxy-2-adamantone typically involves the oxidation of adamantanone. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. Another approach involves the hydroxylation of adamantanone using hydrogen peroxide in the presence of a catalyst . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

4-Hydroxy-2-adamantone undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Hydroxy-2-adamantone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-hydroxy-2-adamantone exerts its effects is primarily through its interactions with biological molecules. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity. In medicinal chemistry, its derivatives are designed to target specific molecular pathways, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

4-Hydroxy-2-adamantone can be compared with other adamantane derivatives such as:

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,3S,5S,7R)-4-hydroxyadamantan-2-one

InChI

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2/t5-,6+,7-,8+,9?/m1/s1

InChI Key

MDHZLHGRJCMNLA-LOHXVAINSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]3C[C@H]1C([C@H](C2)C3=O)O

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)O

Origin of Product

United States

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